5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a cyclobutyl group and a carboxylic acid functional group, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of partially or fully reduced oxadiazole rings.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-thiol: Contains a thiol group instead of a carboxylic acid.
5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-methanol: Features a hydroxyl group instead of a carboxylic acid.
Uniqueness
The presence of the carboxylic acid group in 5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(2-cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,6-4-3-5-6)9-11-7(8(13)14)12-15-9/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
AUQDZYXZWAYQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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